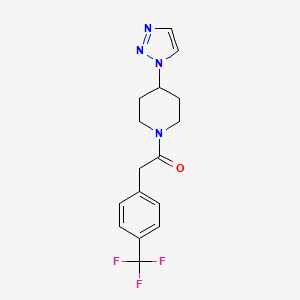

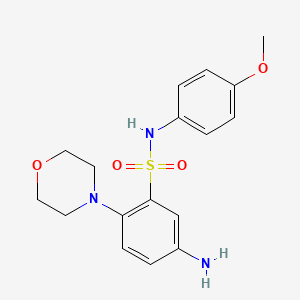

![molecular formula C9H16ClNO2 B2941936 Methyl 3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride CAS No. 2445786-69-4](/img/structure/B2941936.png)

Methyl 3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2445786-69-4 . It has a molecular weight of 205.68 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO2.ClH/c1-12-8(11)6-5-7(10)9(6)3-2-4-9;/h6-7H,2-5,10H2,1H3;1H . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride” are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.68 . It is an oil at room temperature and is stored at 4 degrees Celsius .Scientific Research Applications

Novel Synthetic Approaches and Analogs

Conformationally Rigid Spiro-linked Amino Acids : A study describes the synthesis of conformationally rigid analogues of glutamic acid and lysine from 3-methylidenecyclobutanecarbonitrile, highlighting a novel synthetic route that includes catalytic [1+2]-cycloaddition and subsequent reductions and hydrolysis, indicating potential applications in receptor topology probing (Yashin et al., 2019).

Glutamic Acid Analogs : Another research focuses on the design and synthesis of glutamic acid analogs based on the spiro[3.3]heptane skeleton, showing the construction of a library of isomeric analogs to study glutamate receptors' topologies (Radchenko et al., 2008).

Fluorinated Building Blocks : The synthesis of new non-flattened amino group-containing building blocks and fluorinated analogs based on the spiro[3.3]heptane motif for use in medicinal chemistry is reported, emphasizing the challenge of deoxofluorination of sterically hindered carbonyl groups and the potential of these compounds due to their three-dimensional shape and fluorine substitution pattern (Chernykh et al., 2016).

Macrocyclic Intermediates in Porphyrin Biosynthesis : Research into the biosynthesis of porphyrins identified hepta-, hexa-, and penta-carboxylic porphyrins, leading to insights into the stepwise decarboxylation process in uroporphyrinogen III to coproporphyrinogen III, which has implications for understanding abnormal metabolism in conditions like porphyria (Jackson et al., 1976).

Aminomethylation and Hexahydropyrimidines Synthesis : A method for synthesizing 1,3-diaryl-hexahydropyrimidines via a multicomponent reaction catalyzed by FeCl3 is discussed, showcasing the application of β-dicarbonyl compounds and their potential in creating spiro compounds, indicating a route to synthesize complex molecules efficiently (Mukhopadhyay et al., 2011).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

methyl 3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-12-8(11)6-5-7(10)9(6)3-2-4-9;/h6-7H,2-5,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLFPUHRECDFQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C12CCC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

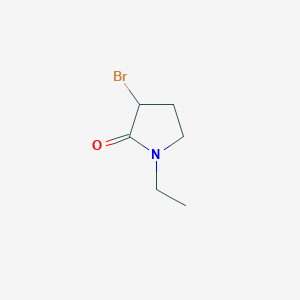

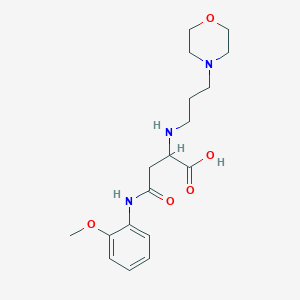

![4-[[Bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2941855.png)

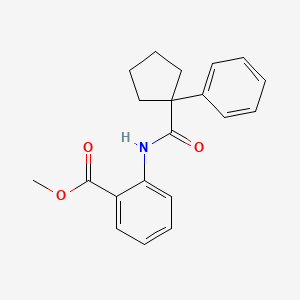

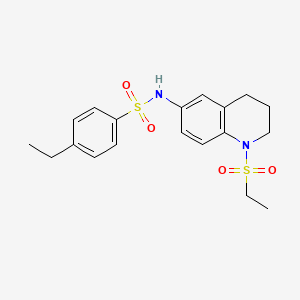

![N-(5-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2941864.png)

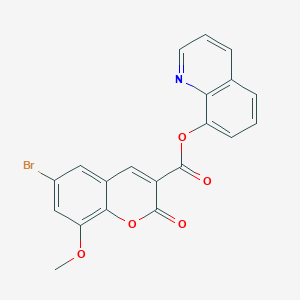

![2-(4-ethoxyphenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2941865.png)

![3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2941868.png)

![(Z)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2941870.png)

![2-{[7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2941873.png)

![N-[4-(2-formylphenoxy)phenyl]acetamide](/img/structure/B2941874.png)